Enhanced Lipophilicity (XLogP3) Compared to Chloro and Methoxy Analogs
The computed partition coefficient (XLogP3) for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is 2.9, indicating moderate lipophilicity [1]. In comparison, the 4-chloro analog (4-(4-chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one) has a predicted XLogP3 of approximately 2.7 (based on ACD/Labs Percepta Platform), and the 4-methoxy analog (4-(4-methoxyphenoxy)-1-(pyrrolidin-1-yl)butan-1-one) has a predicted XLogP3 of approximately 2.2 (based on the same platform). This quantified difference of ΔlogP +0.2 (vs. chloro) and ΔlogP +0.7 (vs. methoxy) suggests that the bromo compound will exhibit greater membrane permeability and distinct pharmacokinetic behavior in cell-based or in vivo assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Chloro analog: XLogP3 ≈ 2.7; 4-Methoxy analog: XLogP3 ≈ 2.2 |
| Quantified Difference | +0.2 (vs. chloro); +0.7 (vs. methoxy) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) and predicted by ACD/Labs Percepta Platform. |
Why This Matters
Lipophilicity directly influences membrane permeability and compound distribution, making the bromo derivative a distinct choice for optimizing bioavailability in early-stage drug discovery.
- [1] PubChem. (2026). 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. Computed Properties: XLogP3. CID 60629351. View Source
